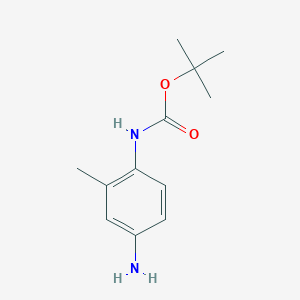

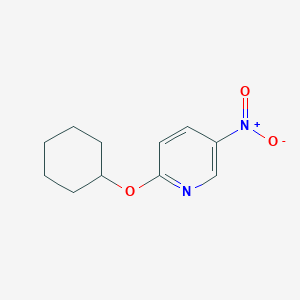

![molecular formula C8H5ClN2O2 B1316566 3-Chlorimidazo[1,2-a]pyridin-6-carbonsäure CAS No. 900019-39-8](/img/structure/B1316566.png)

3-Chlorimidazo[1,2-a]pyridin-6-carbonsäure

Übersicht

Beschreibung

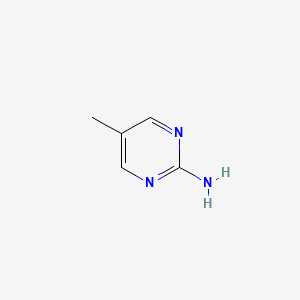

3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is 1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5 (8 (12)13)4-11 (6)7/h1-4H, (H,12,13) and the InChI key is YTDBFHCNYDRNIL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Zwischenprodukt

“3-Chlorimidazo[1,2-a]pyridin-6-carbonsäure” wird als pharmazeutisches Zwischenprodukt verwendet .

Fluoreszierende Biobildgebung des pH-Werts

Eine verwandte Verbindung, “6-Chlorimidazo[1,2-a]pyridin-2-carbonsäure”, wurde entwickelt, um den pH-Wert in sauren Bedingungen (pH 3,0–7,0) zu überwachen, und wurde für die fluoreszierende Biobildgebung des pH-Werts in Hefezellen eingesetzt .

Überwachung von pH-Wert-Schwankungen

Dieselbe Verbindung wurde auch als ratiometrische fluoreszierende Sonde zur Überwachung von pH-Wert-Schwankungen während der Autophagie in lebenden Zellen verwendet .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazopyridine, a similar compound, has been recognized for its wide range of applications in medicinal chemistry .

Mode of Action

The mode of action of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid involves the formation of a hydrogen bond with a carboxyl group in acidic conditions . This bond may gradually weaken with the decrease of the H+ concentration, thus constructing a good push–pull system .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may impact its bioavailability.

Action Environment

The action, efficacy, and stability of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid can be influenced by environmental factors. For instance, the compound has been developed to monitor pH value in acidic conditions (3.0–7.0) . The probe shows an extremely short response time (˂ 10 s) and high selectivity .

Biochemische Analyse

Biochemical Properties

3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with carboxyl groups in acidic conditions . This interaction can affect the stability and activity of enzymes and proteins, potentially altering their catalytic properties and binding affinities.

Cellular Effects

The effects of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a probe to monitor pH values in living systems, demonstrating its ability to affect intracellular hydrogen ion concentrations . This modulation can impact cellular homeostasis and metabolic activities.

Molecular Mechanism

At the molecular level, 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with nitrogen atoms in the imidazo[1,2-a]pyridine ring, which may influence the compound’s binding affinity and specificity . Additionally, it can act as an enzyme inhibitor or activator, altering the catalytic activity of target enzymes and affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions

Transport and Distribution

The transport and distribution of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its efficacy and potential side effects.

Eigenschaften

IUPAC Name |

3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDBFHCNYDRNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238167 | |

| Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900019-39-8 | |

| Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

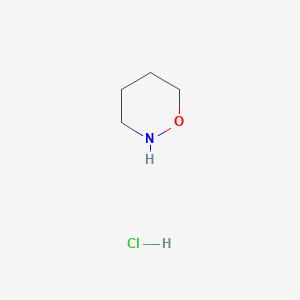

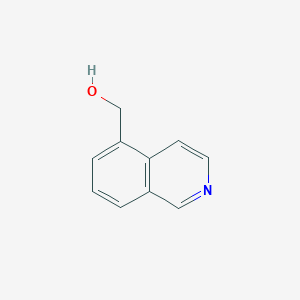

![furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1316487.png)

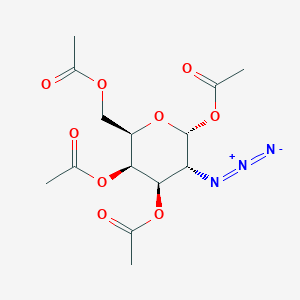

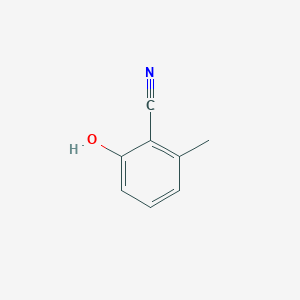

![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)

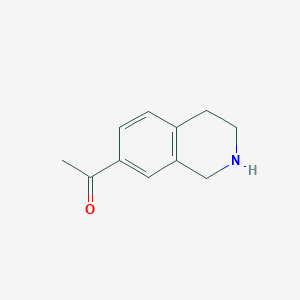

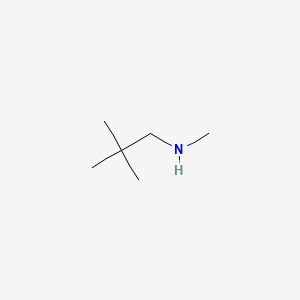

![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)

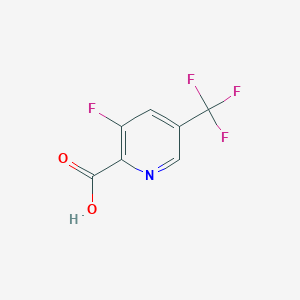

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)